Acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]- is a chemical compound with the molecular formula C9H19NO4. . This compound is a derivative of acetic acid and contains a bis(2-methoxyethyl)amino group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]- typically involves the reaction of bis(2-methoxyethyl)amine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Bis(2-methoxyethyl)amine} + \text{Acetic anhydride} \rightarrow \text{Acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]-} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts may also be employed to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bis(2-methoxyethyl)amino group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a stabilizer for nanoparticles
Wirkmechanismus
The mechanism of action of acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]- involves its interaction with various molecular targets. The bis(2-methoxyethyl)amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The compound may also participate in nucleophilic substitution reactions, altering the structure and function of biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methoxyacetic acid: A simpler analog with similar functional groups but lacking the bis(2-methoxyethyl)amino moiety.
2-(2-Methoxyethoxy)acetic acid: Another related compound with similar properties but different structural features.
Uniqueness
Acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]- is unique due to its bis(2-methoxyethyl)amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
215101-73-8 |
---|---|
Molekularformel |
C10H19NO6 |
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
2-[2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C10H19NO6/c1-15-5-3-11(4-6-16-2)9(12)7-17-8-10(13)14/h3-8H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
RQHSQLIUQUOKOM-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN(CCOC)C(=O)COCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.